5-chloro-N-[4-(acetamidosulfonyl)phenyl]-2-methoxybenzamide
Description
5-Chloro-N-[4-(acetamidosulfonyl)phenyl]-2-methoxybenzamide is a sulfonamide derivative featuring a benzamide core substituted with a chlorine atom at position 5, a methoxy group at position 2, and a 4-acetamidosulfonylphenyl moiety attached via an amide linkage.
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-5-chloro-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O5S/c1-10(20)19-25(22,23)13-6-4-12(5-7-13)18-16(21)14-9-11(17)3-8-15(14)24-2/h3-9H,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUXNIFHPJNTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(acetamidosulfonyl)phenyl]-2-methoxybenzamide typically involves multiple steps. One common method starts with the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-acetamidobenzenesulfonamide in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4-(acetamidosulfonyl)phenyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
5-chloro-N-[4-(acetamidosulfonyl)phenyl]-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on various biological pathways.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-(acetamidosulfonyl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, in cancer cells, it may induce apoptosis by disrupting the cell cycle .
Comparison with Similar Compounds
Structural Analogues in Antidiabetic Therapeutics
Glyburide (Glibenclamide)
- Structure : 5-Chloro-N-(2-{4-[(cyclohexylcarbamoyl)sulfamoyl]phenyl}ethyl)-2-methoxybenzamide .
- Key Differences :
- Substitution: Glyburide has a cyclohexylcarbamoyl group on the sulfamoyl moiety, whereas the target compound features an acetamido group.
- Pharmacological Role: Glyburide inhibits pancreatic KATP channels (via SUR1 binding), promoting insulin secretion .
- Molecular Weight: 494.00 g/mol (vs. ~420–440 g/mol for the target compound, estimated from structural analogs).
- Potency : Glyburide has high affinity for SUR1 (IC50 ~1–10 nM in pancreatic β-cells) .
Glimepiride
- Structure : 4-Ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide .
- Key Differences :
Table 1: Antidiabetic Sulfonylureas Comparison
Sulfonamide Derivatives as PD-L1 Inhibitors
Several analogs with structural similarities to the target compound were synthesized and tested for immune checkpoint inhibition :
- Compound 4 : 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide.
- Activity : 53.3% PD-L1 inhibition at 10 μM.
- Compound 17 : 5-Chloro-2-methoxy-N-(4-(N-(4-methylphenyl)sulfamoyl)phenethyl)benzamide.
- Activity : 51.3% inhibition.
- Key Differences :
Antimicrobial Sulfonamides
Salicylamide derivatives with chloro and hydroxy/methoxy substitutions demonstrated activity against sulfate-reducing bacteria (e.g., Desulfovibrio piger) :
- 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide : 64–66% biomass inhibition at 1.10 µmol/L.
- 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide : 82–90% inhibition.
- Key Differences: The target compound’s methoxy group (vs.
Metabolic and Toxicity Profiles
- Glyburide: Known for CNS penetration and interaction with ABC transporters .
- Target Compound : Acetamido group may enhance solubility (compared to cyclohexylcarbamoyl) but could introduce susceptibility to amidase-mediated metabolism.
- ADMET Insights :
- Compounds with methanesulfonyl or fluorophenyl groups (e.g., ) showed favorable ADMET profiles in silico .
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